molecular formula C21H26O3 B1141769 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione CAS No. 94088-90-1

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione

Katalognummer: B1141769
CAS-Nummer: 94088-90-1
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: IPXGZQHGJWTQTD-UERYMFTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione is a synthetic steroidal compound Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione typically involves multiple steps starting from simpler steroidal precursors. Common synthetic routes may include:

    Oxidation: Introduction of oxygen atoms into the precursor molecule.

    Epoxidation: Formation of the epoxide ring at the 16alpha,17 position.

    Dehydrogenation: Removal of hydrogen atoms to form double bonds at the 4,9(11) positions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can convert double bonds to single bonds.

    Substitution: Functional groups can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated steroids.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of other complex steroidal compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Wirkmechanismus

The mechanism of action of 16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prednisolone: A synthetic corticosteroid with anti-inflammatory properties.

    Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.

    Betamethasone: Similar to dexamethasone, used in various inflammatory and autoimmune conditions.

Uniqueness

16alpha,17-Epoxypregna-4,9(11)-diene-3,20-dione is unique due to its specific structural features, such as the epoxide ring and the positions of the double bonds. These structural differences can result in distinct biological activities and therapeutic potentials compared to other similar compounds.

Eigenschaften

CAS-Nummer

94088-90-1

Molekularformel

C21H26O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

(1S,2S,4R,6S,7S,11S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-14-one

InChI

InChI=1S/C21H26O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h7,10,15,17-18H,4-6,8-9,11H2,1-3H3/t15-,17+,18-,19+,20+,21-/m1/s1

InChI-Schlüssel

IPXGZQHGJWTQTD-UERYMFTHSA-N

SMILES

CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C

Isomerische SMILES

CC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C

Kanonische SMILES

CC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C

Synonyme

(16α)-16,17-Epoxypregna-4,9(11)-diene-3,20-dione

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.